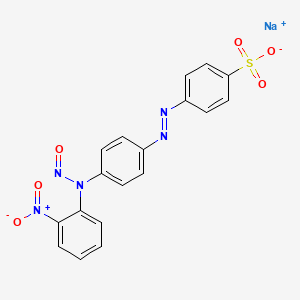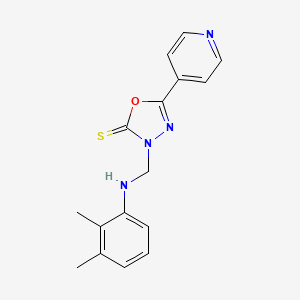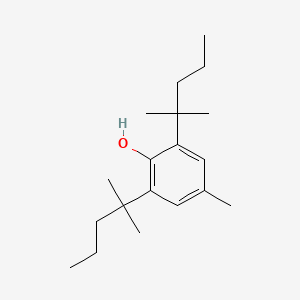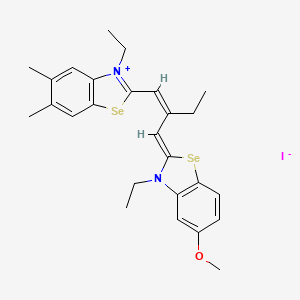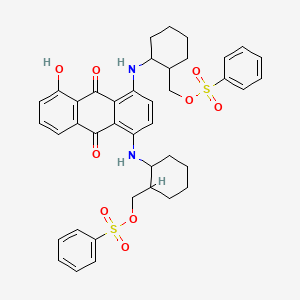
((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylen)bis(iminocyclohexan-1,2-diylmethylen))bis(benzolsulfonsäure): ist eine komplexe organische Verbindung mit der Summenformel C40H42N2O9S2. Sie ist bekannt für ihre einzigartige Struktur, die Anthracen-, Cyclohexan- und Benzolsulfonsäure-Einheiten umfasst. Diese Verbindung wird hauptsächlich als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten verwendet, insbesondere von solchen mit tiefroten und blauen Farbtönen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylen)bis(iminocyclohexan-1,2-diylmethylen))bis(benzolsulfonsäure) beinhaltet die Reaktion von 9,10-Dihydroxy-5,9,10-Trioxoanthracen mit Diaminverbindungen wie Cyclohexan-1,2-diamin. Die Reaktion wird typischerweise in einem geeigneten Lösungsmittel unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion dieser Verbindung einem ähnlichen Syntheseweg, aber in größerem Maßstab. Das Verfahren beinhaltet den vorsichtigen Umgang mit Reaktanten und Lösungsmitteln, um Sicherheit und Effizienz zu gewährleisten. Das Endprodukt wird in der Regel durch Kristallisation oder andere Trennverfahren gereinigt, um die gewünschte Reinheit zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen: ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylen)bis(iminocyclohexan-1,2-diylmethylen))bis(benzolsulfonsäure) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern, was zur Bildung neuer Produkte führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach den spezifischen Bedingungen und Reagenzien, die verwendet werden. Zum Beispiel kann die Oxidation zu Chinonderivaten führen, während die Reduktion Hydroxyderivate erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions: ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylen)bis(iminocyclohexan-1,2-diylmethylen))bis(benzolsulfonsäure) als Vorläufer bei der Synthese verschiedener Farbstoffe und Pigmente verwendet. Seine einzigartige Struktur ermöglicht die Herstellung von Verbindungen mit spezifischen Farbeigenschaften.
Biologie und Medizin: Es kann bei der Entwicklung von diagnostischen Werkzeugen oder therapeutischen Wirkstoffen eingesetzt werden.
Industrie: In der Industrie wird die Verbindung bei der Produktion von Farbstoffen und Pigmenten für Textilien, Kunststoffe und andere Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylen)bis(iminocyclohexan-1,2-diylmethylen))bis(benzolsulfonsäure) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig vom beteiligten Ziel und Pathway.
Wirkmechanismus
The mechanism of action of ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Dinatrium ((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylen)bis(iminocyclohexan-1,2-diylmethylen))bis(benzolsulfonat): Diese Verbindung ist strukturell ähnlich, enthält aber Dinatriumionen, was sich auf ihre Löslichkeit und Reaktivität auswirken kann.
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthracenyl)carbamate: Eine weitere verwandte Verbindung mit einer anderen funktionellen Gruppe, die ihre chemischen Eigenschaften und Anwendungen verändern kann.
Einzigartigkeit: ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylen)bis(iminocyclohexan-1,2-diylmethylen))bis(benzolsulfonsäure) zeichnet sich durch seine spezifische Kombination aus Anthracen-, Cyclohexan- und Benzolsulfonsäure-Einheiten aus. Diese einzigartige Struktur verleiht ihr besondere chemische und physikalische Eigenschaften, die sie in verschiedenen Anwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
94022-88-5 |
|---|---|
Molekularformel |
C40H42N2O9S2 |
Molekulargewicht |
758.9 g/mol |
IUPAC-Name |
[2-[[4-[[2-(benzenesulfonyloxymethyl)cyclohexyl]amino]-5-hydroxy-9,10-dioxoanthracen-1-yl]amino]cyclohexyl]methyl benzenesulfonate |
InChI |
InChI=1S/C40H42N2O9S2/c43-35-21-11-18-30-36(35)40(45)38-34(42-32-20-10-8-13-27(32)25-51-53(48,49)29-16-5-2-6-17-29)23-22-33(37(38)39(30)44)41-31-19-9-7-12-26(31)24-50-52(46,47)28-14-3-1-4-15-28/h1-6,11,14-18,21-23,26-27,31-32,41-43H,7-10,12-13,19-20,24-25H2 |
InChI-Schlüssel |
OGIQQDUDIXBLEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)COS(=O)(=O)C2=CC=CC=C2)NC3=C4C(=C(C=C3)NC5CCCCC5COS(=O)(=O)C6=CC=CC=C6)C(=O)C7=C(C4=O)C=CC=C7O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



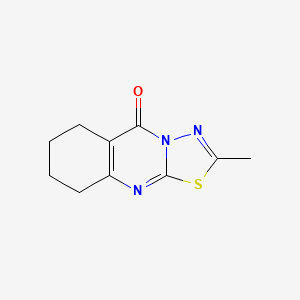


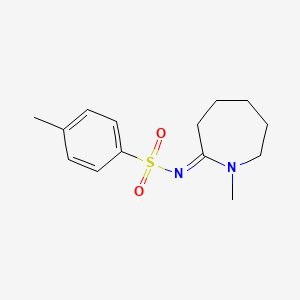
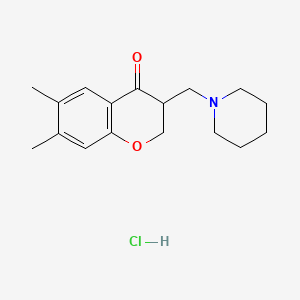
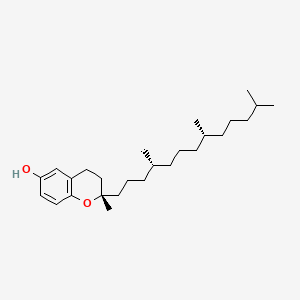
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
